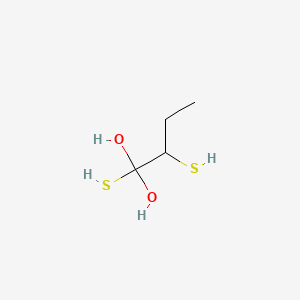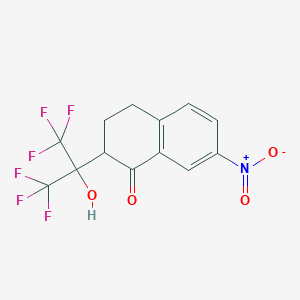![molecular formula C12H16N3O2P B14684349 N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide CAS No. 35355-80-7](/img/structure/B14684349.png)
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and a phosphoryl group attached to a 4-methylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide typically involves the reaction of aziridine with phosphoryl chloride and 4-methylbenzamide. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the aziridine rings. The process can be summarized as follows:
- Aziridine is reacted with phosphoryl chloride in the presence of a base.
- The resulting intermediate is then reacted with 4-methylbenzamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the phosphoryl group can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Phosphine derivatives
Substitution: Ring-opened products with various functional groups
Applications De Recherche Scientifique
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA cross-linking agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to form cross-links with DNA.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mécanisme D'action
The mechanism of action of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, proteins, and other biomolecules. This cross-linking ability is the basis for its potential anticancer activity, as it can interfere with DNA replication and transcription, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azatepa: Another compound containing aziridine rings and a phosphoryl group.
Phosphoramide Mustard: A well-known DNA cross-linking agent used in chemotherapy.
Thiotepa: A related compound with similar DNA cross-linking properties.
Uniqueness
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is unique due to its specific combination of aziridine rings and a 4-methylbenzamide moiety. This structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to form stable cross-links with DNA and proteins makes it a valuable tool in both research and therapeutic contexts.
Propriétés
Numéro CAS |
35355-80-7 |
|---|---|
Formule moléculaire |
C12H16N3O2P |
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide |
InChI |
InChI=1S/C12H16N3O2P/c1-10-2-4-11(5-3-10)12(16)13-18(17,14-6-7-14)15-8-9-15/h2-5H,6-9H2,1H3,(H,13,16,17) |
Clé InChI |
SVHLBBFFLXZZPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)



![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
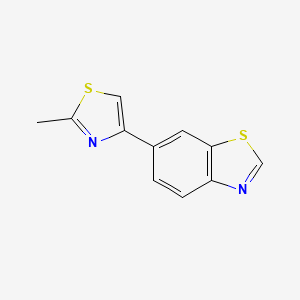
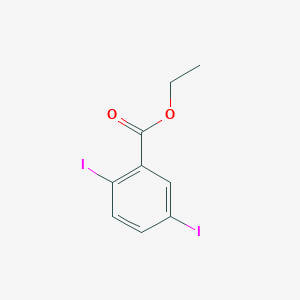
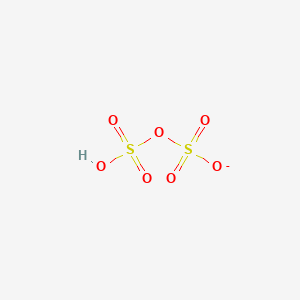
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
